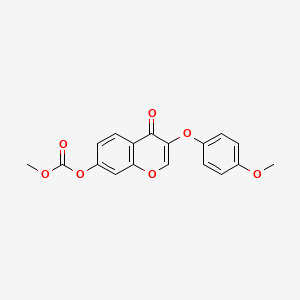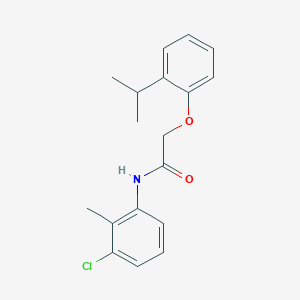![molecular formula C19H25N5O2S B5519289 4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519289.png)
4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C19H25N5O2S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.17289623 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds containing the sulfonyl moiety, such as pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, have been synthesized for their potential antimicrobial activity. A study by Ammar et al. (2004) explored the synthesis of these derivatives, indicating some of them exhibited antimicrobial properties. This research underscores the compound's relevance in developing new antimicrobial agents (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).
Anticancer Activity
Research into pyrido[1,2-a]pyrimidin-4-one derivatives, similar in structure to the query compound, shows potential antiproliferative activity against human cancer cell lines. Mallesha et al. (2012) synthesized a series of these derivatives, finding some compounds displayed promising activity across various cancer cell lines, suggesting potential for anticancer agent development (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Inhibition of Platelet Aggregation
Piperazinyl-glutamate-pyrimidines have been prepared as potent P2Y12 antagonists, demonstrating exceptional potency in inhibiting platelet aggregation. This application is crucial in developing treatments for thrombosis and cardiovascular diseases, as reported by Parlow et al. (2009) (Parlow, Burney, Case, Girard, Hall, Hiebsch, Huff, Lachance, Mischke, Rapp, Woerndle, & Ennis, 2009).
Sulfur-Nitrogen Chemistry
The chemistry of sulfur-nitrogen compounds, including sulfinimines (N-sulfinyl imines) and N-sulfonyloxaziridines, has been explored for over three decades. Davis (2006) provides an account of efforts to understand these compounds, which are relevant due to their applications in asymmetric synthesis and the construction of biologically active compounds (Davis, 2006).
Co-crystals and Salts Synthesis
The preparation of organic co-crystals and salts involving sulfadiazine and pyridines, as explored by Elacqua et al. (2013), demonstrates the compound's utility in crystal engineering. This research highlights the ability to disrupt hydrogen-bonded dimers within sulfa drug crystals, facilitating access to both co-crystals and salts (Elacqua, Bučar, Henry, Zhang, & MacGillivray, 2013).
Future Directions
Properties
IUPAC Name |
4-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c1-16-5-4-6-17(15-16)27(25,26)24-13-11-22(12-14-24)18-7-8-20-19(21-18)23-9-2-3-10-23/h4-8,15H,2-3,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRRJBLHDQCGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519208.png)
![[(5-{4-[(2-methoxybenzoyl)amino]phenyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5519215.png)

![1-acetyl-3-(2,4-dichlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5519218.png)
![4-[(3,4-dichlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519223.png)
![methyl 3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5519237.png)
![1-methyl-14-propyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione](/img/structure/B5519244.png)
![3-methyl-8-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519252.png)

![5-[3-(ethoxymethyl)-4-methoxybenzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5519276.png)
![5-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5519287.png)
![2-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5519300.png)
![N'-[2-(difluoromethoxy)benzoyl]isonicotinohydrazide](/img/structure/B5519313.png)
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5519328.png)
